molecular formula C19H21N3O3S2 B3309613 6-Acetyl-2-(2-(4-(methylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 942007-75-2

6-Acetyl-2-(2-(4-(methylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B3309613
CAS No.: 942007-75-2
M. Wt: 403.5 g/mol
InChI Key: CUXHCOOVZVPTLJ-UHFFFAOYSA-N
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Description

The compound 6-Acetyl-2-(2-(4-(methylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a structurally complex thieno[2,3-c]pyridine derivative. Its core consists of a partially saturated bicyclic system (tetrahydrothienopyridine) with three key substituents:

  • 2-(4-(Methylthio)phenyl)acetamido group: Introduces a sulfur-containing aromatic moiety, likely influencing electronic properties and receptor interactions.
  • 3-Carboxamide group: Provides hydrogen-bonding capacity, critical for molecular recognition in biological systems.

Properties

IUPAC Name

6-acetyl-2-[[2-(4-methylsulfanylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-11(23)22-8-7-14-15(10-22)27-19(17(14)18(20)25)21-16(24)9-12-3-5-13(26-2)6-4-12/h3-6H,7-10H2,1-2H3,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXHCOOVZVPTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogues

The target compound is compared to six structurally related thieno[2,3-c]pyridine derivatives (Table 1). Key differences lie in substituent groups, which dictate physicochemical and pharmacological properties.

Table 1: Structural and Molecular Comparison of Thieno[2,3-c]pyridine Derivatives

Compound Name & Evidence ID Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(4-(Methylthio)phenyl)acetamido C₁₉H₂₁N₃O₃S₂ 403.53 Methylthio group enhances lipophilicity; acetamido linker for flexibility.
6-Acetyl-2-amino-...carboxamide Amino (-NH₂) C₁₀H₁₃N₃O₂S 239.29 Simplest analog; lacks extended side chain, reducing steric bulk.
6-Acetyl-2-amino-N-methyl-...carboxamide N-Methylamino (-NHCH₃) C₁₁H₁₅N₃O₂S 253.32 Methylation increases lipophilicity; potential altered pharmacokinetics.
6-Methyl-N-(4-methoxyphenyl)-...carboxamide [(E)-(4-Methylphenyl)methyleneamino] C₂₄H₂₅N₃O₂S 427.54 Schiff base formation; methoxy group offers electron-donating effects.
Ethyl 2-amino-6-boc-...carboxylate Ethyl ester (Boc-protected amine) C₁₅H₂₂N₂O₄S 326.41 Ester group improves membrane permeability; Boc protection aids synthesis.
6-Acetyl-2-amino-...carbonitrile Carbonitrile (-CN) C₁₀H₁₁N₃OS 221.28 Electron-withdrawing cyano group; potential for increased reactivity.

Functional Group Analysis and Implications

Methylthio vs. Methoxy Groups

  • The target compound’s 4-(methylthio)phenyl group (C₆H₄-S-CH₃) contrasts with the methoxyphenyl group (C₆H₄-O-CH₃) in . Sulfur’s larger atomic radius may also influence steric interactions .

Acetamido Linker vs. Simple Amino Group

  • This modification could enhance target engagement but may reduce solubility .

Carboxamide vs. Carbonitrile/Ester

  • The 3-carboxamide group (common in , target) is a hydrogen-bond donor/acceptor, critical for interactions with biological targets. The ethyl ester in may act as a prodrug, hydrolyzing in vivo to a carboxylic acid .

Molecular Properties and Calculated Data

Lipophilicity

  • The target compound’s LogP (estimated via substituent contributions): ~2.8 (higher than : ~1.2), due to the methylthiophenyl group. This suggests improved membrane permeability but possible challenges in aqueous solubility.

Hydrogen-Bonding Capacity

  • Donors/acceptors: Target compound has 3 H-bond donors (NH from acetamido, carboxamide) and 5 acceptors (carbonyls, pyridine N). Comparable to but fewer than (Schiff base introduces additional acceptor).

Metabolic Stability

  • The methylthio group may undergo oxidative metabolism to sulfoxide/sulfone derivatives, altering activity. In contrast, ’s methoxy group is less metabolically labile .

Research Findings and Hypothetical Pharmacological Implications

While direct studies on the target compound are absent, insights from analogs suggest:

  • Receptor Binding: The acetamido linker and methylthio group may favor interactions with kinases or G-protein-coupled receptors, as seen in structurally related thienopyridines .
  • Solubility Challenges : High molecular weight (403.53 g/mol) and lipophilicity may limit aqueous solubility, necessitating formulation optimization.
  • Synthetic Feasibility : The Boc-protected intermediate in highlights strategies for modular synthesis of similar analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetyl-2-(2-(4-(methylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Acetyl-2-(2-(4-(methylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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